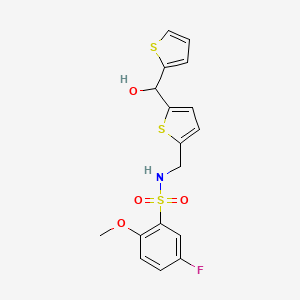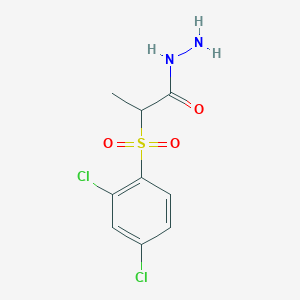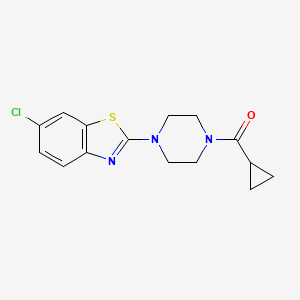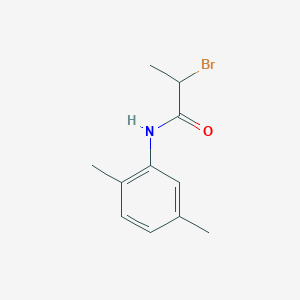![molecular formula C25H26N4O4 B2740046 N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1319130-29-4](/img/structure/B2740046.png)
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a combination of pyrazole, piperidine, and benzodioxole moieties. This intricate chemical structure can be attributed to the unique reactivity and functional properties of each constituent part, making it of significant interest in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Starting with 2,4-dimethylbenzaldehyde, a condensation reaction with hydrazine yields the corresponding 1H-pyrazole.
Step 2: The pyrazole derivative undergoes a carbonylation reaction, introducing the piperidin-4-yl moiety through a catalytic hydrogenation process.
Step 3: Finally, the benzodioxole ring is introduced via a cyclization reaction under acidic conditions, resulting in the formation of the target compound.
Industrial-scale synthesis generally follows similar routes but optimizes reaction conditions to increase yield and purity.
Use of continuous flow reactors and efficient separation techniques like chromatography and crystallization are common.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can be oxidized using agents such as potassium permanganate to yield corresponding oxides.
Reduction: Reduction with lithium aluminum hydride results in amine formation.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the aromatic rings.
Oxidation: Potassium permanganate, under aqueous conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Friedel-Crafts reagents like aluminum chloride.
Oxidation may produce ketones or carboxylic acids.
Reduction typically yields amines.
Substitution can introduce halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry:
Utilized in the synthesis of novel organic compounds due to its reactive functional groups.
Its structure-activity relationship is studied for potential bioactive properties, including anti-inflammatory and anti-cancer activities.
Used as a building block for the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
Effects:
The compound's biological effects are mediated through interactions with specific molecular targets, including enzymes and receptors.
Targets often involve signal transduction pathways crucial for cell proliferation and apoptosis, making it a candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds:
Structurally related compounds include N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-4-carboxamide, N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide, and their derivatives.
This is quite a detailed overview. If there's any more specific information or a different topic you'd like to delve into, just let me know!
Properties
IUPAC Name |
N-[1-[5-(2,4-dimethylphenyl)pyrazolidine-3-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-15-3-5-19(16(2)11-15)20-13-21(28-27-20)25(31)29-9-7-18(8-10-29)26-24(30)17-4-6-22-23(12-17)33-14-32-22/h3-6,11-12,18,20-21,27-28H,7-10,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMRWLPCLNMIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)

![N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2739969.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2739970.png)
![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/new.no-structure.jpg)
![3-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2739973.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2739975.png)
![1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2739976.png)




